![molecular formula C20H19N3O3S B2390839 Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate CAS No. 710287-41-5](/img/structure/B2390839.png)
Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate
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Overview
Description
Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is a novel compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including drug development, cancer treatment, and disease diagnosis.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is not fully understood. However, studies have suggested that it exerts its anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been suggested that it exerts its anti-inflammatory properties by inhibiting the activation of the NF-kappaB pathway. Moreover, Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate has been found to bind to amyloid-beta plaques in the brain, which could potentially aid in the diagnosis of Alzheimer's disease.
Biochemical and Physiological Effects
Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and bind to amyloid-beta plaques in the brain. Moreover, it has been found to have low toxicity, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is its low toxicity, which makes it a safe candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the development of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate. One of the potential directions is its further development as an anti-cancer drug. Another potential direction is its further development as an anti-inflammatory drug. Moreover, its potential in the diagnosis of Alzheimer's disease could also be explored further. Additionally, further research could be conducted to improve its solubility in water, making it easier to work with in lab experiments.
Conclusion
In conclusion, Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate is a novel compound that has shown potential in various scientific research applications. Its synthesis method involves the reaction of 3-methylquinoxalin-2-ylthioacetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent and a catalyst. It has been studied for its anti-cancer and anti-inflammatory properties, as well as its potential in the diagnosis of Alzheimer's disease. Moreover, it has been found to have low toxicity, making it a promising candidate for further development.
Synthesis Methods
The synthesis of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate involves the reaction of 3-methylquinoxalin-2-ylthioacetic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate.
Scientific Research Applications
Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, where it has been found to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, where it has been found to inhibit the production of pro-inflammatory cytokines. Moreover, Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate has been studied for its potential in the diagnosis of Alzheimer's disease, where it has been found to bind to amyloid-beta plaques in the brain.
properties
IUPAC Name |
ethyl 4-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-26-20(25)14-8-10-15(11-9-14)22-18(24)12-27-19-13(2)21-16-6-4-5-7-17(16)23-19/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGACMBRLXOQROR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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